

Spectroscopic properties (UV-Vis, absorbance) of Direct Red 75

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Compound of Interest

Compound Name: Direct Red 75 tetrasodium

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Spectroscopic Properties of Direct Red 75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Direct Red 75 (C.I. 25380), a disazo dye. Due to its solubility in water, it finds applications in various fields, including the dyeing of textiles and as a biological stain.^{[1][2]} A thorough understanding of its interaction with ultraviolet and visible light is crucial for its application in research and development, particularly in areas such as drug delivery, diagnostics, and toxicological studies.

Core Spectroscopic and Physicochemical Properties

Direct Red 75 is a sodium salt of a complex aromatic sulfonic acid.^{[3][4][5]} Its chemical structure, characterized by multiple azo bonds and aromatic rings, is responsible for its distinct color and spectroscopic behavior. An aqueous solution of Direct Red 75 is described as magenta or bright bluish pink.^{[1][2][6]}

Table 1: Physicochemical and Spectroscopic Data of Direct Red 75

Property	Value	Source
CI Name	Direct Red 75	[3]
CI Number	25380	[1][2]
CAS Number	2829-43-8	[3][5]
Molecular Formula	C ₃₃ H ₂₂ N ₈ Na ₄ O ₁₅ S ₄	[3][5]
Molecular Weight	990.79 g/mol	[4][6]
Appearance	Red to brown powder	[2][6]
Solubility	Soluble in water, slightly soluble in ethanol and ethylene glycol ether, insoluble in other organic solvents.	[6]
UV-Vis λ_{max} (in water)	Not explicitly available in public literature; estimated to be in the 500-550 nm range based on the observed magenta/pink color.	
Molar Absorptivity (ϵ)	Not available in public literature.	

UV-Vis Absorbance Characteristics

The color of Direct Red 75 arises from its absorption of light in the visible region of the electromagnetic spectrum. The extended system of conjugated double bonds (chromophores) in the molecule, specifically the azo linkages (-N=N-), absorbs photons of specific wavelengths, leading to electronic transitions.

While a precise maximum absorption wavelength (λ_{max}) for Direct Red 75 is not consistently reported in publicly accessible literature, its magenta to bluish-pink color in aqueous solution suggests a strong absorbance in the green-yellow region of the visible spectrum, placing its estimated λ_{max} between 500 and 550 nanometers. For comparison, a similar dye, Direct Red 80, exhibits a λ_{max} at 528 nm in water.

The molar absorptivity (ϵ), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis using the Beer-Lambert law. Unfortunately, a specific molar absorptivity value for Direct Red 75 is not readily available in the reviewed literature. To determine this value, experimental measurement is required.

Experimental Protocol: Determination of λ_{max} and Molar Absorptivity

The following is a generalized protocol for determining the UV-Vis spectroscopic properties of Direct Red 75 in an aqueous solution. This protocol is based on standard spectrophotometric methods for dye analysis.

1. Materials and Equipment:

- Direct Red 75 powder
- Distilled or deionized water (spectroscopic grade)
- Volumetric flasks (various sizes)
- Pipettes
- Analytical balance
- UV-Vis spectrophotometer (double beam recommended)
- Quartz or glass cuvettes (1 cm path length)

2. Preparation of Stock Solution:

- Accurately weigh a precise amount of Direct Red 75 powder (e.g., 10 mg) using an analytical balance.
- Quantitatively transfer the powder to a volumetric flask of a known volume (e.g., 100 mL).
- Add a small amount of distilled water to dissolve the dye completely.
- Once dissolved, fill the flask to the calibration mark with distilled water.

- Stopper the flask and invert it several times to ensure a homogenous solution.
- Calculate the molar concentration of the stock solution using the molecular weight of Direct Red 75 (990.79 g/mol).

3. Determination of Maximum Absorption Wavelength (λ_{max}):

- Prepare a dilute solution of Direct Red 75 from the stock solution. The absorbance should ideally be in the range of 0.5 - 1.0 for accurate determination.
- Fill a cuvette with distilled water to be used as a blank.
- Fill a second cuvette with the diluted Direct Red 75 solution.
- Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.
- Scan the absorbance of the sample across a wavelength range (e.g., 300-800 nm).
- The wavelength at which the highest absorbance is recorded is the λ_{max} .

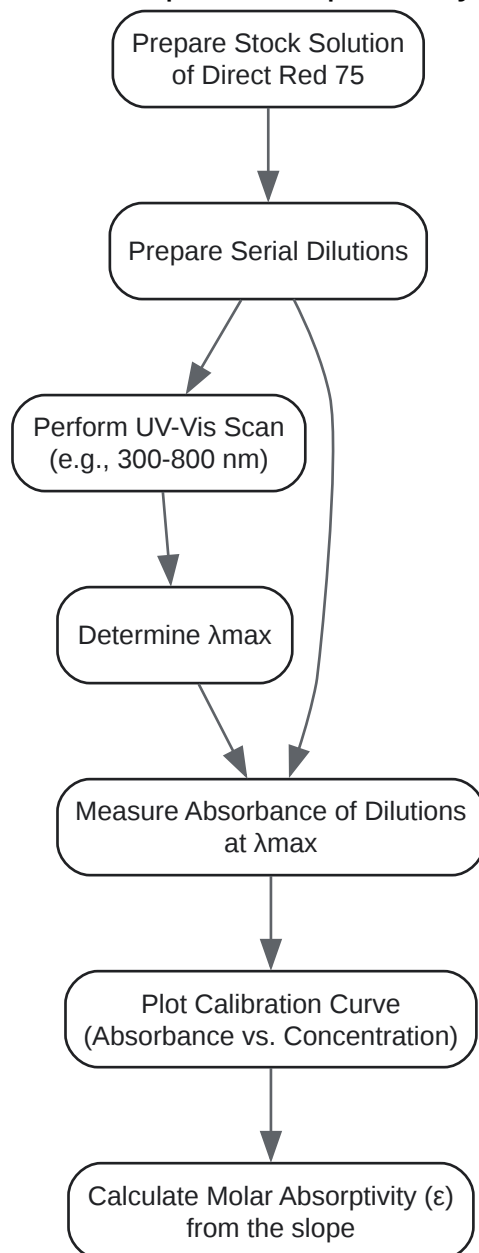
4. Determination of Molar Absorptivity (ϵ):

- Prepare a series of dilutions of the Direct Red 75 stock solution with known concentrations.
- Measure the absorbance of each dilution at the predetermined λ_{max} .
- Plot a graph of absorbance versus concentration (a calibration curve).
- According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ϵ) when the path length (b) is 1 cm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the experimental determination of the spectroscopic properties of Direct Red 75.

Experimental Workflow for Spectroscopic Analysis of Direct Red 75



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Caption: Workflow for determining λ_{max} and molar absorptivity.

This in-depth guide provides a foundational understanding of the spectroscopic properties of Direct Red 75. While specific quantitative data such as λ_{max} and molar absorptivity are not readily available in public sources, the provided experimental protocol offers a clear path for researchers to determine these crucial parameters in their own laboratory settings. This will

enable the accurate and effective use of Direct Red 75 in a variety of scientific and developmental applications.

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